molecular formula C20H21FN4O3 B3003494 N1-(3-fluorophenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide CAS No. 1396746-91-0

N1-(3-fluorophenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide

Cat. No. B3003494
CAS RN: 1396746-91-0
M. Wt: 384.411
InChI Key: LCNYOISNASLGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N1-(3-fluorophenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of similar complex organic molecules. For instance, the use of high-performance liquid chromatography (HPLC) for the determination of α-oxomethylene compounds, as mentioned in the first paper, could potentially be applied to the analysis of the target compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, and while the specific synthesis of the target compound is not detailed in the provided papers, the synthesis of related compounds is discussed. For example, the preparation of N-(3-Thenoyl)fluorosulfonimide involved the reaction of an acid with an isocyanate in acetonitrile solution . This suggests that similar synthetic strategies could be employed for the target compound, potentially involving the reaction of fluorophenyl and isonicotinoylpiperidin moieties with an oxalamide linker.

Molecular Structure Analysis

The structure elucidation of complex molecules is critical for understanding their properties and behavior. The second paper describes the detailed structure elucidation of a designer drug using NMR and MS techniques . This approach could be applied to the target compound, using NMR to determine the arrangement of the molecular framework and MS to confirm the molecular weight and composition.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of the target compound. However, the recognition of hydrophilic amino and N,N-dimethylamino compounds by self-assembled aggregates of a fluoroalkylated oligomer, as described in the fourth paper, indicates that the target compound may also exhibit specific interactions with other molecules due to the presence of the fluorophenyl and isonicotinoyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure and functional groups. The first paper discusses the fluorometric determination of α-oxomethylene compounds, which could be related to the fluorescence properties of the target compound due to the presence of aromatic rings and potential conjugation . The third paper mentions the pKa of a nitrogen acid, which could be relevant to the acidity or basicity of the target compound's amide groups .

properties

IUPAC Name

N'-(3-fluorophenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3/c21-16-2-1-3-17(12-16)24-19(27)18(26)23-13-14-6-10-25(11-7-14)20(28)15-4-8-22-9-5-15/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNYOISNASLGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC(=CC=C2)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.